molecular formula C32H26 B14554113 2,2'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dinaphthalene CAS No. 62253-81-0

2,2'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dinaphthalene

Cat. No.: B14554113
CAS No.: 62253-81-0
M. Wt: 410.5 g/mol
InChI Key: FOXIBWWBVNUNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dinaphthalene is an organic compound with a complex structure It is characterized by the presence of two naphthalene units connected via a 2,5-dimethyl-1,4-phenylene moiety through ethene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dinaphthalene typically involves the condensation of 2,5-dimethyl-1,4-phenylenediamine with appropriate naphthalene derivatives under controlled conditions. The reaction is often catalyzed by acids such as p-toluenesulfonic acid . The reaction mixture is usually heated to facilitate the formation of the desired product, followed by purification steps such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dinaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the naphthalene rings, producing substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Nitrated or halogenated naphthalene derivatives.

Scientific Research Applications

2,2’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dinaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dinaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dinaphthalene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

62253-81-0

Molecular Formula

C32H26

Molecular Weight

410.5 g/mol

IUPAC Name

2-[2-[2,5-dimethyl-4-(2-naphthalen-2-ylethenyl)phenyl]ethenyl]naphthalene

InChI

InChI=1S/C32H26/c1-23-19-30(18-14-26-12-16-28-8-4-6-10-32(28)22-26)24(2)20-29(23)17-13-25-11-15-27-7-3-5-9-31(27)21-25/h3-22H,1-2H3

InChI Key

FOXIBWWBVNUNDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=CC2=CC3=CC=CC=C3C=C2)C)C=CC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.